molecular formula C12H16N4OS B5727844 N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide

Cat. No. B5727844
M. Wt: 264.35 g/mol
InChI Key: RTGWVSOTJGNLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is an organic compound that has gained significant attention in scientific research. It is a heterocyclic compound that possesses a thiazole ring, an imidazole ring, and a carbohydrazide group. This compound has been synthesized through various methods and has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects
N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines. Moreover, it has been shown to inhibit the growth of cancer cells and bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, this compound has some limitations as well. It is not very stable and can undergo degradation under certain conditions. Moreover, its mechanism of action is not fully understood, which limits its potential use in some scientific research applications.

Future Directions

There are several future directions for the research on N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide. One of the potential directions is to explore its potential use as a fluorescent probe for the detection of metal ions. Another direction is to investigate its mechanism of action in more detail to understand its potential use in cancer therapy and other scientific research applications. Moreover, further research can be conducted to improve the stability of this compound and to explore its potential use in drug development.

Synthesis Methods

N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide can be synthesized through various methods. One of the commonly used methods is the reaction of 2-mercapto-6-methylimidazo[2,1-b][1,3]thiazole with ethyl propiolate in the presence of potassium carbonate. This reaction leads to the formation of N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile, which is then treated with hydrazine hydrate to obtain the desired compound.

Scientific Research Applications

N-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide has shown potential in various scientific research applications. It has been reported to possess antitumor, antibacterial, and antifungal activities. This compound has also been studied for its antioxidant and anti-inflammatory properties. Moreover, it has been explored for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-methyl-N-(pentan-3-ylideneamino)imidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-4-9(5-2)14-15-11(17)10-8(3)13-12-16(10)6-7-18-12/h6-7H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGWVSOTJGNLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=C(N=C2N1C=CS2)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethylpropylideneamino)-6-methyl-imidazo[2,1-b]thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.